molecular formula C26H36D6O4 B1191722 Maxacalcitol-D6

Maxacalcitol-D6

Katalognummer: B1191722
Molekulargewicht: 424.65
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maxacalcitol-D6 is the deuterated form of Maxacalcitol (22-Oxacalcitriol), which is a non-calcemic vitamin D3 analog and VDR ligand of VDR-like receptors. IC50 value: Target: Maxacalcitol (22-Oxacalcitriol)suppresses parathyroid hormone (PTH) mRNA expression in vitro and in vivo. Maxacalcitol exhibits similar effects to calcitriol in osteoblast-like cells. Maxacalcitol(22-Oxacalcitriol) inhibits tumor growth of osteosarcoma in vitro in combination with all-trans retinoic acid. ,

Wissenschaftliche Forschungsanwendungen

Ophthalmic Health Applications

  • Meibomian Gland Injury Treatment : Maxacalcitol, a non-calcemic vitamin D3 analog, shows promise in treating Meibomian gland (MG) orifice injuries. Its application results in alleviated MG atrophy and ductal dilation, indicating potential therapeutic uses in ocular surface health (Jin et al., 2020).

Dermatological Applications

  • Psoriasis Treatment : The cutaneous bioavailability of topically applied maxacalcitol ointment indicates its effectiveness in treating psoriasis. Maxacalcitol, being a vitamin D3 analogue, is assessed through tape stripping, showing significant concentrations in the stratum corneum (Ikeda et al., 2005).

Chemical Synthesis and Production

  • Industrial Synthesis for Medicinal Applications : Maxacalcitol has been synthesized for use as an antihyperparathyroidism and antipsoriatic drug. Efficient production methods have been developed, highlighting its industrial and clinical relevance (Shimizu et al., 2005).
  • Improved Synthesis Processes : Alternative synthetic routes using vitamin D2 have improved the overall yield of Maxacalcitol, demonstrating advancements in its production for therapeutic applications (Feng et al., 2014).

Pharmacokinetics and Bioavailability Studies

  • Cutaneous Pharmacokinetics in Dermatologic Preparations : Studies have shown the bioavailability of maxacalcitol in lotion form is comparable to its ointment form, making it effective for treating psoriatic lesions on different body parts (Umemura et al., 2008).

Vitamin D Analogue Studies

  • Vitamin D3 Analog Research : Maxacalcitol, as a vitamin D3 analog, has been studied for its pharmacodynamic properties and effects in various medical conditions, such as secondary hyperparathyroidism and psoriasis. Research has focused on its less calcemic action and potential for clinical efficacy (Imazeki, 2003).

Novel Synthesis Methods

  • Novel Synthetic Approaches : New methods for synthesizing maxacalcitol from pregnenolone acetate have been developed, offering simpler and milder alternatives to previous approaches (Song et al., 2016).

Therapeutic Comparison Studies

  • Comparative Clinical Studies : Clinical studies comparing maxacalcitol with other treatments like calcitriol have been conducted to evaluate their efficacy in conditions like secondary hyperparathyroidism in hemodialysis patients (Mochizuki et al., 2007).

Pharmacokinetic-Pharmacodynamic Modeling

  • Pharmacokinetic-Pharmacodynamic Modeling for Hemodialysis Patients : Modeling and simulation studies have been conducted to evaluate the effects of maxacalcitol on parathyroid hormone and calcium concentrations in hemodialysis patients, aiding in understanding its pharmacological profile (Fukazawa-Shinotsuka et al., 2021).

Antibacterial Peptide Production Induction

  • Induction of Antimicrobial Peptides : Maxacalcitol has been found to induce the production of hCAP-18/LL-37, a human cathelicidin antimicrobial peptide, in human oral epithelial cells, suggesting potential applications in oral health and antibacterial therapies (Tada et al., 2016).

Eigenschaften

Molekularformel

C26H36D6O4

Molekulargewicht

424.65

SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Synonyme

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maxacalcitol-D6
Reactant of Route 2
Maxacalcitol-D6
Reactant of Route 3
Maxacalcitol-D6
Reactant of Route 4
Maxacalcitol-D6
Reactant of Route 5
Maxacalcitol-D6
Reactant of Route 6
Maxacalcitol-D6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.